molecular formula C9H17N B15356057 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine

4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine

Cat. No.: B15356057
M. Wt: 139.24 g/mol
InChI Key: ULIVWNQFBDQAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine is a chemical compound belonging to the class of organic compounds known as tetrahydropyridines. These compounds are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a methyl group at the 4-position and an isopropyl group at the 5-position gives this compound its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Functionalization: The pyridine ring is then functionalized by introducing the methyl and isopropyl groups at the appropriate positions. This can be achieved through various methods, such as Friedel-Crafts alkylation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridines.

Scientific Research Applications

4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine is similar to other tetrahydropyridines, but its unique structural features set it apart. Some similar compounds include:

  • 3-Methyl-4-propan-2-yl-1,2,3,6-tetrahydropyridine

  • 2-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine

  • 4-Methyl-5-ethyl-1,2,3,6-tetrahydropyridine

These compounds share the tetrahydropyridine core but differ in the position and type of substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H17N/c1-7(2)9-6-10-5-4-8(9)3/h7,10H,4-6H2,1-3H3

InChI Key

ULIVWNQFBDQAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNCC1)C(C)C

Origin of Product

United States

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